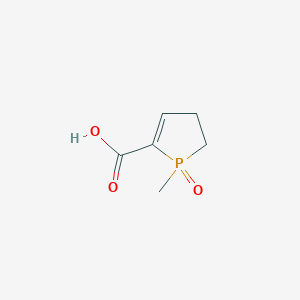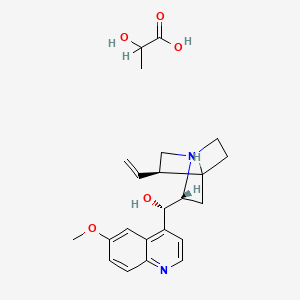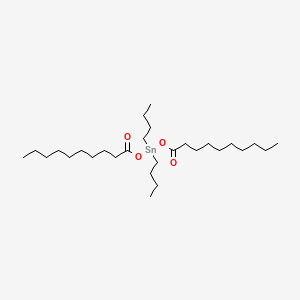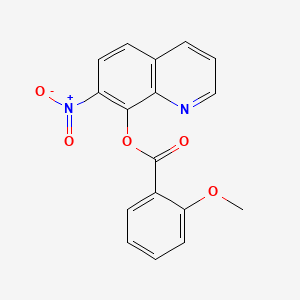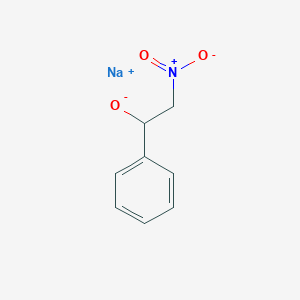
Triethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It is a derivative of benzene, where three ethyl groups are symmetrically attached to the benzene ring. This compound is known for its colorless liquid form and is practically insoluble in water but soluble in organic solvents like ethanol and diethyl ether .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, benzene reacts with ethyl bromide in the presence of a catalyst such as aluminum chloride. The reaction conditions typically involve maintaining a controlled temperature to ensure the proper formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the alkylation of benzene with ethylene. This method utilizes zeolite catalysts to facilitate the reaction, making it more efficient and environmentally friendly compared to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions: Triethylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Produces triethylbenzoic acid.
Reduction: Yields ethylbenzene and other simpler hydrocarbons.
Substitution: Results in halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Triethylbenzene has several applications in scientific research:
Chemistry: Used as a supramolecular template to organize molecular-recognition elements.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Utilized in the production of various chemical intermediates and as a solvent in organic synthesis.
Mecanismo De Acción
The mechanism of action of triethylbenzene involves its interaction with molecular targets through various pathways. For instance, in atmospheric reactions, it undergoes oxidation initiated by hydroxyl radicals, leading to the formation of bicyclic peroxy radicals. These intermediates play a crucial role in the degradation of this compound and the formation of secondary organic aerosols .
Comparación Con Compuestos Similares
1,3,5-Trimethylbenzene (Mesitylene): Similar in structure but with methyl groups instead of ethyl groups.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer with different positions of methyl groups.
1,3,5-Triisopropylbenzene: Larger alkyl groups compared to triethylbenzene.
Uniqueness: this compound is unique due to its symmetrical structure and the presence of ethyl groups, which provide distinct chemical properties and reactivity compared to its methyl and isopropyl counterparts. This makes it particularly useful in specific synthetic applications and research studies .
Propiedades
Número CAS |
25340-18-5 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1,2,3-triethylbenzene |
InChI |
InChI=1S/C12H18/c1-4-10-8-7-9-11(5-2)12(10)6-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
VIDOPANCAUPXNH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)CC |
Punto de ebullición |
421 °F at 760 mmHg (USCG, 1999) |
Densidad |
0.861 at 68 °F (USCG, 1999) - Less dense than water; will float Vapor density (Air= 1): 5.6 /1,3,5-Triethylbenzene/ |
Punto de inflamación |
181 °F (USCG, 1999) |
Descripción física |
Triethylbenzene is a colorless liquid with a weak chemical odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999) |
Solubilidad |
INSOL IN WATER; SOL IN ALC, ETHER |
Presión de vapor |
1.55 mmHg (USCG, 1999) 61.0-69.9 mmHg @ 20 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


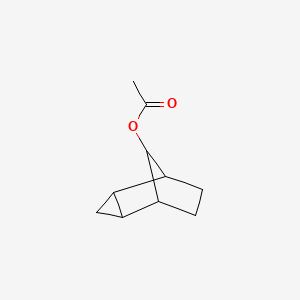
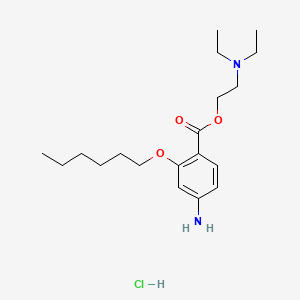
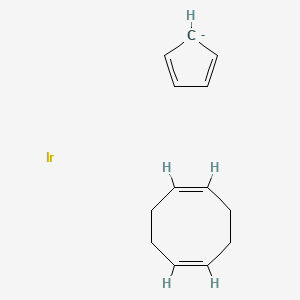
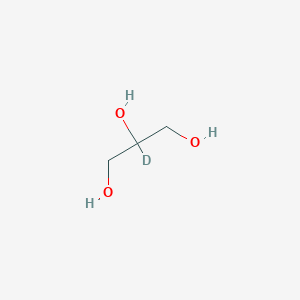

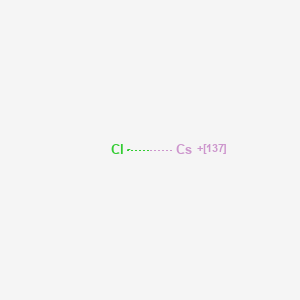
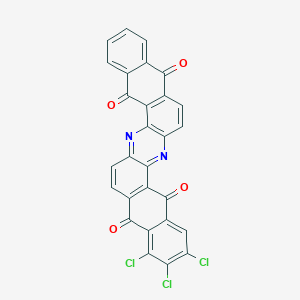
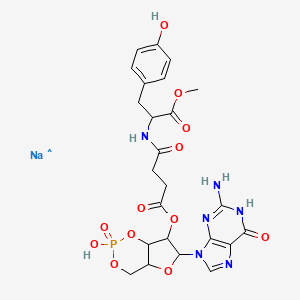
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
